![molecular formula C17H18BrNO4S B2510559 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 1018130-91-0](/img/structure/B2510559.png)
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C17H18BrNO4S. This compound is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety, which is further connected to a benzoic acid structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method includes the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This intermediate can then be reacted with triethyl phosphite to form a phosphonate, which is further reacted with a benzaldehyde derivative in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator.
Triethyl phosphite: Used in the formation of phosphonates.
Sodium hydride (NaH): Base used in coupling reactions.
Tetrabutylammonium fluoride (TBAF): Used for desilylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the sulfonamido group.
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a sulfonamido group.
Uniqueness
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)7-16(14)24(22,23)19-13-6-4-5-12(8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWQRPNYNSPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
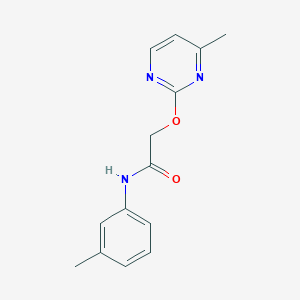
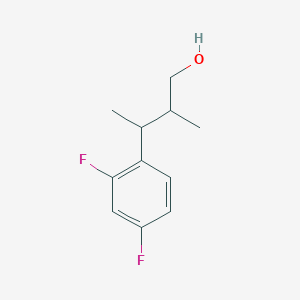
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510481.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2510482.png)
![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2510487.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)
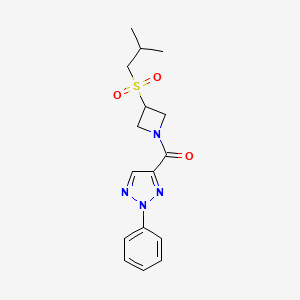
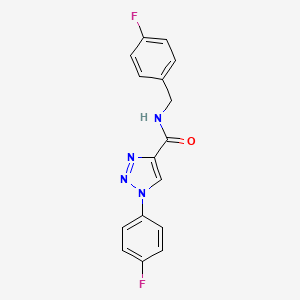
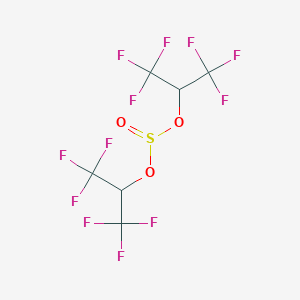
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)
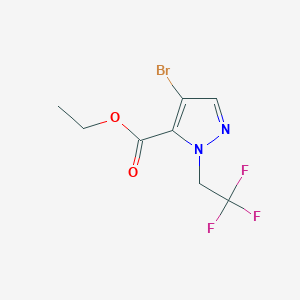
![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)
